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Compound of Interest

Compound Name:
5-Chloro-4-methyl-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B1361669 Get Quote

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged"

heterocyclic motif in drug discovery.[1] Its structure is bioisosteric to the endogenous indole

nucleus found in molecules like tryptophan and serotonin, allowing it to interact with a wide

array of biological targets. The strategic placement of a nitrogen atom in the six-membered ring

often enhances key pharmacological properties, such as aqueous solubility and metabolic

stability, compared to its indole counterparts.[1]

Within this important class of molecules, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine has

emerged as a particularly valuable and highly functionalized intermediate. The chloro and

methyl substituents provide specific steric and electronic properties and serve as crucial

handles for further chemical modification. Its primary utility lies in its role as a core scaffold for

the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of

cancer and autoimmune diseases.[2] This guide details the synthesis and application of this

key intermediate, focusing on its use in the construction of potent Janus kinase (JAK)

inhibitors.

Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of 5-
Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below.
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Property Value Source(s)

CAS Number 1020056-87-4 [3]

Molecular Formula C₈H₇ClN₂ [3]

Molecular Weight 166.61 g/mol [3]

IUPAC Name
5-chloro-4-methyl-1H-

pyrrolo[2,3-b]pyridine

Appearance Off-white to light yellow solid

Hazard Statements

H301 (Toxic if swallowed),

H319 (Causes serious eye

irritation)

[3]

Precautionary Codes
P301 + P310, P305 + P351 +

P338
[3]

Safety & Handling: 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is classified as acutely toxic

if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All

manipulations should be performed in a well-ventilated fume hood. In case of accidental

ingestion, seek immediate medical attention.[3] For eye contact, rinse cautiously with water for

several minutes, removing contact lenses if present and easy to do so, and seek medical

advice.[3]

Synthesis Protocol and Mechanistic Considerations
The synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a multi-step process that

requires careful control of reaction conditions. The following protocol is adapted from the

experimental procedures detailed in US Patent US 2010/0286132 A1, which describes its

preparation as a key intermediate for JAK inhibitors.

Synthesis Workflow Diagram
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Step 1: Nitration

Step 2: Cyclization & Decarboxylation

Step 3: Chlorination

Step 4: Methylation

2,5-Dichloro-3-nitropyridine

Intermediate A
(Malonate Adduct)

NaH, THF

Diethyl Malonate

Intermediate B
(Cyclized Ester)

H₂, Pd/C, EtOH

Intermediate C
(Hydroxypyrrolopyridine)

Dowtherm A, 250°C

Intermediate D
(Chloropyrrolopyridine)

POCl₃

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
(Final Product)

CH₃MgBr, Fe(acac)₃
THF, NMP

Click to download full resolution via product page

Caption: Multi-step synthesis workflow for 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine.
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Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-((5-chloro-3-nitropyridin-2-yl)malonate)

Rationale: This step initiates the construction of the carbon framework for the pyrrole ring via

a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-deficient pyridine

ring is activated by two chloro- and one nitro-substituent, making the C2 position susceptible

to attack by the malonate enolate.

Procedure:

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous

tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl malonate

dropwise.

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium

enolate.

Add a solution of 2,5-dichloro-3-nitropyridine in THF dropwise, maintaining the

temperature at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

16 hours.

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to

yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Rationale: This is a reductive cyclization. Catalytic hydrogenation simultaneously reduces the

nitro group to an amine and likely one of the malonate ester groups. The newly formed

amine then undergoes spontaneous intramolecular cyclization by attacking the remaining

ester carbonyl, followed by dehydration to form the aromatic pyrrole ring.

Procedure:
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Dissolve the product from Step 1 in ethanol.

Add Palladium on carbon (10% w/w) to the solution.

Subject the mixture to hydrogenation (H₂ gas, typically 50 psi) in a Parr shaker apparatus

for 4 hours.

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with

ethanol.

Concentrate the filtrate under reduced pressure to obtain the cyclized product.

Step 3: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4(7H)-one and subsequent chlorination

Rationale: The ester from the previous step is first decarboxylated at high temperature in

Dowtherm A to give the core azaindole. This is then converted to the 4-hydroxy tautomer,

which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to install the chloro

group at the 4-position, a key functional handle for later cross-coupling reactions.

Procedure:

Heat the product from Step 2 in Dowtherm A solvent to 250 °C for 25 minutes. Cool and

dilute with hexane to precipitate the product.

Treat the resulting solid with phosphorus oxychloride (POCl₃) and heat at reflux for several

hours.

After cooling, carefully pour the reaction mixture onto crushed ice.

Neutralize the solution with a base (e.g., solid NaOH or concentrated NH₄OH) and extract

the product with an organic solvent like dichloromethane.

Dry the organic phase, filter, and concentrate to yield 4,5-dichloro-1H-pyrrolo[2,3-

b]pyridine.

Step 4: Synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
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Rationale: This final step introduces the methyl group via an iron-catalyzed cross-coupling

reaction. Methylmagnesium bromide, a Grignard reagent, serves as the source of the methyl

nucleophile, which displaces the chloro group at the 4-position.

Procedure:

Dissolve the dichlorinated product from Step 3 in a mixture of THF and N-Methyl-2-

pyrrolidone (NMP).

Add iron(III) acetylacetonate (Fe(acac)₃) as the catalyst.

Cool the mixture to 0 °C and add methylmagnesium bromide (solution in diethyl ether)

dropwise.

Allow the reaction to stir at room temperature for 1 hour.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate.

The combined organic layers are washed, dried, and concentrated. The final product is

purified by silica gel chromatography to yield 5-Chloro-4-methyl-1H-pyrrolo[2,3-
b]pyridine.

Application in Drug Discovery: A Scaffold for JAK
Inhibitors
5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a purpose-built intermediate for constructing

complex, biologically active molecules. Its primary documented use is in the synthesis of

selective inhibitors of the Janus kinase (JAK) family of enzymes.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling

cascade used by numerous cytokines and growth factors to regulate processes like immune

response, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in a

host of autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[2] Small

molecule inhibitors that target the ATP-binding site of JAK enzymes can block this signaling,

providing a powerful therapeutic strategy.
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As described in patent US 2010/0286132 A1, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
serves as the core for building potent JAK inhibitors such as (R)-3-(4-(5-chloro-4-methyl-1H-

pyrrolo[2,3-b]pyridin-7-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. In this synthesis, the

pyrrole nitrogen of the azaindole core is coupled with a substituted pyrazole ring,

demonstrating the utility of the scaffold in positioning functional groups for optimal target

engagement.

The JAK-STAT Signaling Pathway

Cytokine Cytokine Receptor1. Binding

JAK

2. Activation

STAT3. Phosphorylation p-STAT
(Dimer)

4. Dimerization Nucleus5. Translocation Gene Transcription
(Inflammation, Proliferation)

6. Gene Activation

JAK Inhibitor
(e.g., Tofacitinib Analog)

Inhibition

Click to download full resolution via product page

Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention

for JAK inhibitors.

Conclusion
5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is more than a simple chemical; it is a key

enabling technology in the field of medicinal chemistry. Its robust synthesis provides access to

a versatile scaffold that has been successfully employed in the creation of highly selective and

potent kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide

serve to empower researchers and drug development professionals to effectively utilize this

valuable intermediate in the ongoing quest for novel therapeutics to treat a wide range of

human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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